molecular formula C18H25BO4 B13008960 Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate

Cat. No.: B13008960
M. Wt: 316.2 g/mol
InChI Key: ZSCNTFPGKFZKPT-UHFFFAOYSA-N
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Description

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate is a complex organic compound with the following chemical formula:

C16H24BNO2\text{C}_{16}\text{H}_{24}\text{BNO}_2C16​H24​BNO2​

. It belongs to the class of isoquinoline derivatives and contains boron atoms in its structure.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable base. The resulting intermediate undergoes esterification with methanol to yield the desired compound .

Industrial Production: While industrial-scale production methods are not widely documented, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production would involve process engineering and cost considerations.

Chemical Reactions Analysis

Reactivity: Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Borylation: The compound’s boron atom allows it to participate in borylation reactions, where it can serve as a boron source.

    Substitution Reactions: The acetate group can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Base: Used for esterification and other reactions involving the carboxylic acid group.

    Boronic Acid Reagents: Employed in borylation reactions.

    Acid or Base: Required for ester hydrolysis.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while borylation leads to boron-substituted derivatives.

Scientific Research Applications

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate finds applications in:

    Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and boron-containing moiety.

    Materials Science: Its borylation properties make it useful in materials research.

Mechanism of Action

The exact mechanism of action remains an active area of study. its boron atom likely plays a crucial role in interactions with biological targets or catalytic processes.

Comparison with Similar Compounds

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate stands out due to its boron-containing indene core. Similar compounds include:

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: .

    1-Methylpyrazole-4-boronic acid pinacol ester: .

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: .

These comparisons highlight the uniqueness of Methyl 2-(7-(4,4,5,5-tetramethyl-1,

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]acetate

InChI

InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)15-10-9-12(11-16(20)21-5)13-7-6-8-14(13)15/h9-10H,6-8,11H2,1-5H3

InChI Key

ZSCNTFPGKFZKPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=C(C=C2)CC(=O)OC

Origin of Product

United States

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